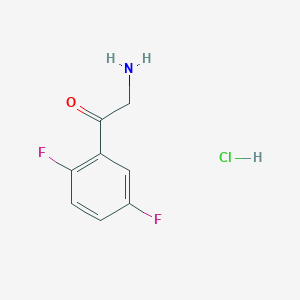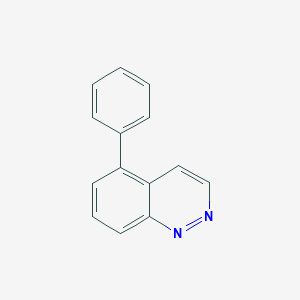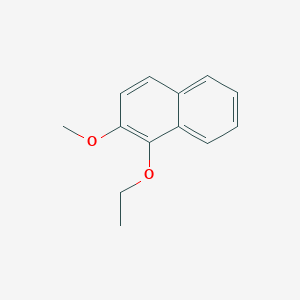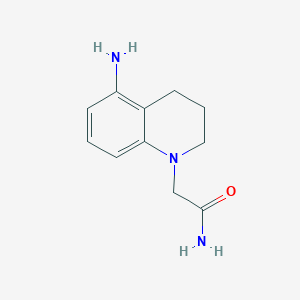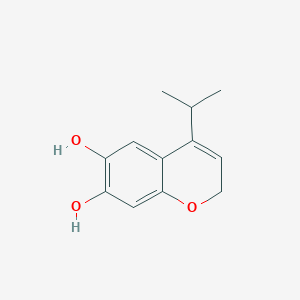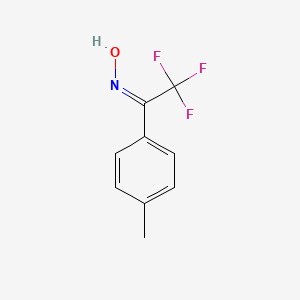
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is an organic compound with the molecular formula C10H20N2O2 It is a carbamate derivative featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
- Azetidine is reacted with tert-butyl chloroformate.
- Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
科学研究应用
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate
- tert-Butyl (1-(thietan-3-yl)azetidin-3-yl)carbamate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the azetidine ring and the tert-butyl carbamate group contributes to its stability and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
InChI 键 |
SJCHHKIVUCVQNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


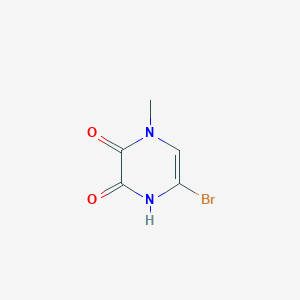
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
